molecular formula C13H17N3O2 B10909758 2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine

2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B10909758
M. Wt: 247.29 g/mol
InChI Key: AZJZYOFVHUGUDB-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings.

Preparation Methods

The synthesis of 2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine typically involves the reaction of octahydropyrrolo[1,2-a]pyrazine with 4-fluoronitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) and requires stirring for 24 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Mechanism of Action

The exact mechanism of action of 2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine can be compared to other pyrrolopyrazine derivatives, which also exhibit a range of biological activities. Similar compounds include:

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-(4-nitrophenyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C13H17N3O2/c17-16(18)12-5-3-11(4-6-12)15-9-8-14-7-1-2-13(14)10-15/h3-6,13H,1-2,7-10H2

InChI Key

AZJZYOFVHUGUDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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